molecular formula C11H10F2N2O B1531716 (1-(3,4-difluorobenzyl)-1H-imidazol-4-yl)methanol CAS No. 1692204-30-0

(1-(3,4-difluorobenzyl)-1H-imidazol-4-yl)methanol

Cat. No.: B1531716
CAS No.: 1692204-30-0
M. Wt: 224.21 g/mol
InChI Key: BJWORRPHFNQRAY-UHFFFAOYSA-N
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Description

(1-(3,4-difluorobenzyl)-1H-imidazol-4-yl)methanol: is a chemical compound that features a benzyl group substituted with two fluorine atoms at the 3 and 4 positions, attached to an imidazole ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3,4-difluorobenzyl)-1H-imidazol-4-yl)methanol typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving glyoxal, ammonia, and formaldehyde.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction where the imidazole ring reacts with 3,4-difluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Addition of the Methanol Group: The final step involves the reduction of the imidazole-benzyl intermediate to introduce the methanol group, typically using a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(1-(3,4-difluorobenzyl)-1H-imidazol-4-yl)methanol: can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to modify the imidazole ring or the benzyl group.

    Substitution: The fluorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of (1-(3,4-difluorobenzyl)-1H-imidazol-4-yl)aldehyde or (1-(3,4-difluorobenzyl)-1H-imidazol-4-yl)carboxylic acid.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(1-(3,4-difluorobenzyl)-1H-imidazol-4-yl)methanol: has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-(3,4-difluorobenzyl)-1H-imidazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atoms can enhance its binding affinity and specificity, leading to more effective inhibition or activation of the target pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1-(3,4-dichlorobenzyl)-1H-imidazol-4-yl)methanol
  • (1-(3,4-dibromobenzyl)-1H-imidazol-4-yl)methanol
  • (1-(3,4-dimethylbenzyl)-1H-imidazol-4-yl)methanol

Uniqueness

The unique feature of (1-(3,4-difluorobenzyl)-1H-imidazol-4-yl)methanol is the presence of fluorine atoms, which can significantly alter its chemical and biological properties compared to its analogs. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.

Properties

IUPAC Name

[1-[(3,4-difluorophenyl)methyl]imidazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2O/c12-10-2-1-8(3-11(10)13)4-15-5-9(6-16)14-7-15/h1-3,5,7,16H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWORRPHFNQRAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=C(N=C2)CO)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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